Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)- Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)-
Brand Name: Vulcanchem
CAS No.: 215738-55-9
VCID: VC16553951
InChI: InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10H,2,6,14H2,1H3/t10-/m0/s1
SMILES:
Molecular Formula: C11H13Cl2NO2
Molecular Weight: 262.13 g/mol

Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)-

CAS No.: 215738-55-9

Cat. No.: VC16553951

Molecular Formula: C11H13Cl2NO2

Molecular Weight: 262.13 g/mol

* For research use only. Not for human or veterinary use.

Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)- - 215738-55-9

Specification

CAS No. 215738-55-9
Molecular Formula C11H13Cl2NO2
Molecular Weight 262.13 g/mol
IUPAC Name ethyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate
Standard InChI InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10H,2,6,14H2,1H3/t10-/m0/s1
Standard InChI Key VEXKYYBQZJWWSL-JTQLQIEISA-N
Isomeric SMILES CCOC(=O)C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N
Canonical SMILES CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of ethyl (S)-3-amino-3-(3,5-dichlorophenyl)propanoate is C₁₁H₁₃Cl₂NO₂, with a molecular weight of 262.13 g/mol . Its structure features:

  • A 3,5-dichlorophenyl ring providing electron-withdrawing substituents that influence reactivity and stability.

  • A β-amino propanoate ester group, where the amino group introduces chirality, specifically the S-configuration.

  • An ethyl ester moiety enhancing solubility in organic solvents.

Key Physical Properties (Table 1)

PropertyValueSource
CAS Number147524-80-9 (racemic mixture)
Molecular FormulaC₁₁H₁₃Cl₂NO₂
Molecular Weight262.13 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.4±0.1 g/cm³ (analogous)

Synthesis Methods

Stereoselective Synthesis of the (S)-Enantiomer

The chiral (S)-enantiomer requires asymmetric synthesis or chiral resolution. A patent by EP1156999B1 outlines a method for chiral β-amino esters using:

  • Boc-protected glycine intermediates for stereochemical control.

  • Coupling reactions with activated benzoic acid derivatives.

  • Acid hydrolysis (e.g., 4N HCl/dioxane) to remove protecting groups .

Example Protocol:

  • Chiral auxiliary introduction: React 3,5-dichlorosalicylaldehyde with MEMCl (methoxyethoxymethyl chloride) in DMF under basic conditions.

  • Asymmetric alkylation: Use a chiral catalyst (e.g., Evans’ oxazaborolidine) to induce S-configuration.

  • Esterification: Treat with ethyl chloroformate in the presence of triethylamine .

Applications in Pharmaceutical Chemistry

Intermediate for βvβ3 Antagonists

This compound serves as a precursor in synthesizing integrin antagonists, which target conditions like osteoporosis and cancer metastasis. The 3,5-dichlorophenyl group enhances binding affinity to integrin receptors, while the β-amino ester facilitates metabolic stability .

Antimicrobial Activity

Analogous β-amino esters exhibit broad-spectrum antimicrobial activity. The dichlorophenyl moiety disrupts microbial cell membranes, though specific data for this compound remain unpublished .

Analytical Characterization

Spectroscopic Data

  • FAB-MS: (MH⁺) = 282.1 .

  • ¹H NMR: Expected signals include:

    • δ 1.2 ppm (triplet, CH₃ of ethyl ester).

    • δ 4.1 ppm (quartet, CH₂ of ethyl ester).

    • δ 6.8–7.2 ppm (aromatic protons from dichlorophenyl) .

Future Perspectives

  • Scale-Up Synthesis: Optimizing asymmetric catalysis for industrial production.

  • Biological Screening: Evaluating efficacy in preclinical models of inflammatory diseases.

  • Derivatization: Modifying the ester group to enhance pharmacokinetic properties.

This compound exemplifies the intersection of synthetic chemistry and drug discovery, with its chiral architecture offering a template for novel therapeutics. Further research is warranted to unlock its full potential.

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